molecular formula C20H18N2O6 B11655593 (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11655593
M. Wt: 382.4 g/mol
InChI Key: VGHHHABWGWVWBW-RIYZIHGNSA-N
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Description

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound It features a pyrimidine ring substituted with a hydroxy-dimethoxybenzylidene group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the benzylidene moiety can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the materials science industry, this compound might be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the 4-methylphenyl group in (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from similar compounds. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18N2O6/c1-11-4-6-13(7-5-11)22-19(25)14(18(24)21-20(22)26)8-12-9-15(27-2)17(23)16(10-12)28-3/h4-10,23H,1-3H3,(H,21,24,26)/b14-8+

InChI Key

VGHHHABWGWVWBW-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C(=O)NC2=O

Origin of Product

United States

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